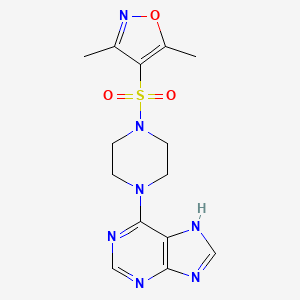
C14H17N7O3S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the chemical formula C14H17N7O3S Sulfamethoxazole . It is a synthetic antibacterial agent belonging to the sulfonamide class. Sulfamethoxazole is commonly used in combination with trimethoprim to treat a variety of bacterial infections. This combination is often referred to as co-trimoxazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfamethoxazole is synthesized through a multi-step process. The synthesis typically involves the following steps:
Preparation of 4-aminobenzenesulfonamide: This is achieved by sulfonation of aniline followed by amination.
Condensation Reaction: The 4-aminobenzenesulfonamide is then condensed with 3,4-dimethyl-5-isoxazolecarboxylic acid chloride in the presence of a base such as pyridine to form Sulfamethoxazole.
Industrial Production Methods
In industrial settings, the production of Sulfamethoxazole follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large quantities of 4-aminobenzenesulfonamide and 3,4-dimethyl-5-isoxazolecarboxylic acid chloride are prepared.
Automated Condensation: The condensation reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamethoxazole undergoes several types of chemical reactions, including:
Oxidation: Sulfamethoxazole can be oxidized to form various metabolites.
Reduction: The nitro group in Sulfamethoxazole can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation Products: Various hydroxylated metabolites.
Reduction Products: Amino derivatives.
Substitution Products: Derivatives with different substituents on the sulfonamide group.
Applications De Recherche Scientifique
Sulfamethoxazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonamide chemistry and reactions.
Biology: Employed in studies of bacterial resistance mechanisms.
Medicine: Extensively used in clinical research to develop new antibacterial therapies.
Industry: Utilized in the formulation of antibacterial products and pharmaceuticals.
Mécanisme D'action
Sulfamethoxazole exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By blocking this enzyme, Sulfamethoxazole prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfadiazine: Another sulfonamide with similar antibacterial properties.
Sulfisoxazole: A sulfonamide used to treat urinary tract infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
Sulfamethoxazole is unique due to its combination with trimethoprim, which provides a synergistic effect, making it more effective against a broader range of bacterial infections compared to other sulfonamides used alone.
Propriétés
Formule moléculaire |
C14H17N7O3S |
|---|---|
Poids moléculaire |
363.40 g/mol |
Nom IUPAC |
3,5-dimethyl-4-[4-(7H-purin-6-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |
InChI |
InChI=1S/C14H17N7O3S/c1-9-12(10(2)24-19-9)25(22,23)21-5-3-20(4-6-21)14-11-13(16-7-15-11)17-8-18-14/h7-8H,3-6H2,1-2H3,(H,15,16,17,18) |
Clé InChI |
ONJFMMVXVCJQPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]azepane](/img/structure/B12618122.png)
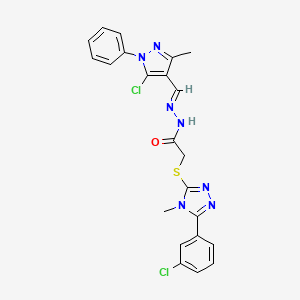
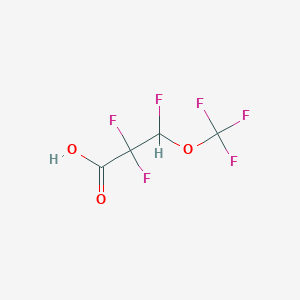

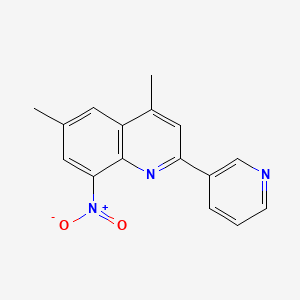
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12618159.png)
![6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12618160.png)
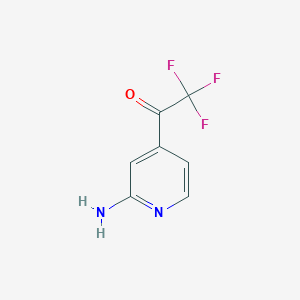
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B12618172.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
![N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12618210.png)
